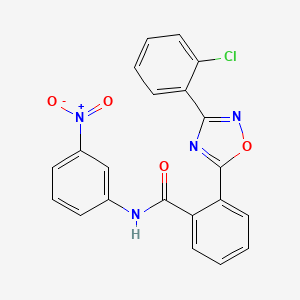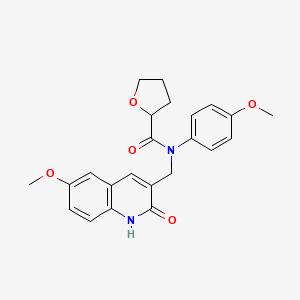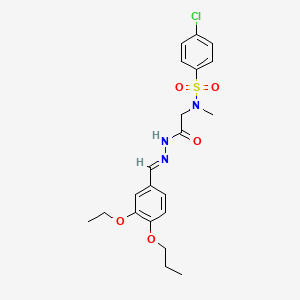
4-chloro-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as CMOB, and its chemical formula is C19H18ClN3O3.
Scientific Research Applications
CMOB has been studied for its potential applications in various fields. One of the main areas of research is in the development of new drugs. CMOB has been found to have anticancer properties and has been studied as a potential chemotherapeutic agent. It has also been studied for its potential use as an antifungal and antibacterial agent.
Mechanism of Action
The mechanism of action of CMOB is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes that are involved in cell division and growth. This leads to the death of cancer cells and other harmful microorganisms.
Biochemical and Physiological Effects:
Studies have shown that CMOB has a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of certain bacteria and fungi. In addition, CMOB has been found to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using CMOB in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions. However, one limitation is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on CMOB. One area of interest is in the development of new drugs based on the compound. Researchers are also interested in exploring the potential of CMOB as an antibacterial and antifungal agent. In addition, further studies are needed to fully understand the mechanism of action of CMOB and its potential applications in various fields.
Conclusion:
In conclusion, 4-chloro-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis method of CMOB involves the reaction of 4-chloro-N-(2-hydroxyethyl)benzamide with 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine in the presence of a base. CMOB has been studied for its potential applications in the development of new drugs, as an antibacterial and antifungal agent, and for its anti-inflammatory properties. Future research is needed to fully understand the mechanism of action of CMOB and its potential applications in various fields.
Synthesis Methods
The synthesis of CMOB involves the reaction of 4-chloro-N-(2-hydroxyethyl)benzamide with 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine in the presence of a base. This reaction results in the formation of CMOB as a white solid. The purity of the compound can be improved by recrystallization.
properties
IUPAC Name |
4-chloro-N-[1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-11(20-17(23)13-3-7-14(19)8-4-13)18-21-16(22-25-18)12-5-9-15(24-2)10-6-12/h3-11H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXRLWUUFWZYFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)OC)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7705409.png)
![N-benzyl-2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzene-1-sulfonamide](/img/structure/B7705413.png)








![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7705488.png)
